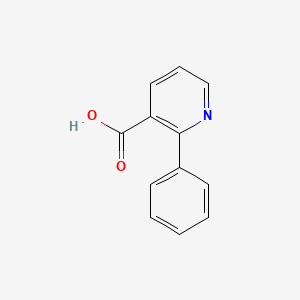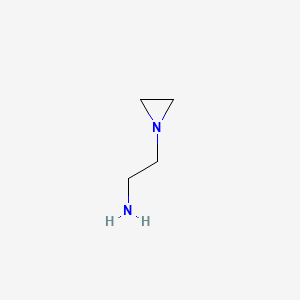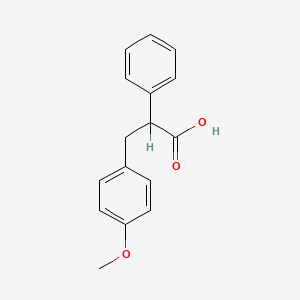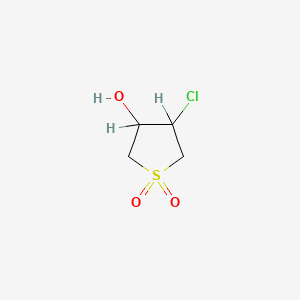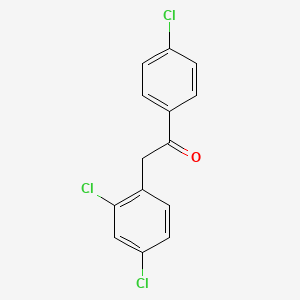
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
概述
描述
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorinated phenyl rings attached to an ethanone moiety
准备方法
The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.
Synthetic Route:
Reactants: 4-chlorobenzoyl chloride and 2,4-dichlorobenzene.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Conditions: Temperature range of 0-5°C, anhydrous environment.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization or distillation to achieve the desired purity.
化学反应分析
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acids.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Corresponding alcohols.
Substitution:
Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Conditions: Presence of a catalyst or under UV light.
Products: Halogenated derivatives.
科学研究应用
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects.
相似化合物的比较
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-2-phenylethanone: Lacks the additional chlorination on the second phenyl ring, resulting in different reactivity and applications.
1-(2,4-Dichlorophenyl)-2-phenylethanone: Similar structure but with chlorination on the first phenyl ring, leading to variations in chemical behavior.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIFHFYZXQGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343084 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654682-18-5 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
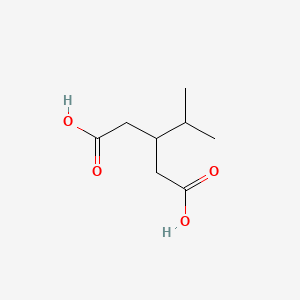

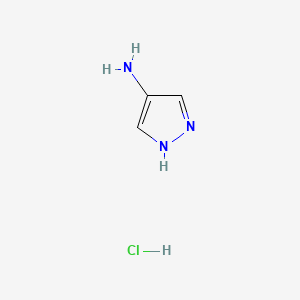
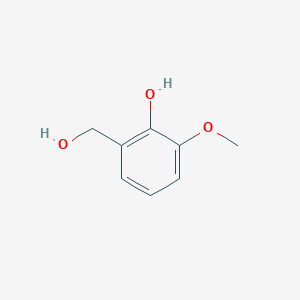

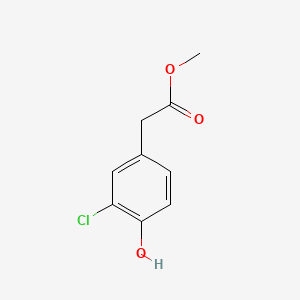
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


